molecular formula C15H22O5S B14077337 Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside

Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside

Cat. No.: B14077337
M. Wt: 314.4 g/mol
InChI Key: QZYDYKUQPIMRSF-ZSAUSMIDSA-N
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Description

Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose It is characterized by the presence of an ethyl group at the anomeric carbon, a benzyl group at the 3-O position, and a sulfur atom replacing the oxygen in the glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective ring opening of benzylidene acetals using borane-tetrahydrofuran (BH3.THF) to generate the C6-OH material, followed by oxidation using biphasic TEMPO/BAIB conditions . The resultant uronic acid is then esterified with an ethyl moiety .

Industrial Production Methods

Industrial production methods for ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioglycoside linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl group can be hydrogenated to yield the corresponding ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside: from reduction reactions.

    Various alkyl or aryl thioglycosides: from substitution reactions.

Scientific Research Applications

Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: Studied for its potential role in glycosylation processes and interactions with glycosidases.

    Medicine: Investigated for its potential as a glycosyl donor in the synthesis of glycosylated drugs and therapeutic agents.

    Industry: Utilized in the production of glycosylated materials and as a precursor for other thioglycosides.

Mechanism of Action

The mechanism of action of ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with glycosidases and other enzymes involved in glycosylation processes. The sulfur atom in the thioglycoside linkage can form stable intermediates with these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This compound can also act as a glycosyl donor in various glycosylation reactions, contributing to the synthesis of complex carbohydrates and glycosylated molecules .

Comparison with Similar Compounds

Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides such as:

  • Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
  • Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
  • Methyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranoside

These compounds share similar structural features but differ in the nature of the protecting groups and the substituents at the anomeric carbon. This compound is unique due to the presence of the ethyl group at the anomeric carbon and the benzyl group at the 3-O position, which can influence its reactivity and interactions with enzymes .

Properties

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)-4-phenylmethoxyoxane-3,5-diol

InChI

InChI=1S/C15H22O5S/c1-2-21-15-13(18)14(12(17)11(8-16)20-15)19-9-10-6-4-3-5-7-10/h3-7,11-18H,2,8-9H2,1H3/t11-,12-,13-,14+,15+/m1/s1

InChI Key

QZYDYKUQPIMRSF-ZSAUSMIDSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O

Origin of Product

United States

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